5-benzyl-6-methyl-2-[4-(4-methylphenyl)piperazin-1-yl]pyrimidin-4(3H)-one
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Overview
Description
5-BENZYL-6-METHYL-2-[4-(4-METHYLPHENYL)PIPERAZINO]-4(3H)-PYRIMIDINONE is a heterocyclic compound that features a piperazine ring substituted with a benzyl group and a methyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BENZYL-6-METHYL-2-[4-(4-METHYLPHENYL)PIPERAZINO]-4(3H)-PYRIMIDINONE typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines . Deprotection of these piperazines followed by selective intramolecular cyclization yields the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
5-BENZYL-6-METHYL-2-[4-(4-METHYLPHENYL)PIPERAZINO]-4(3H)-PYRIMIDINONE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
5-BENZYL-6-METHYL-2-[4-(4-METHYLPHENYL)PIPERAZINO]-4(3H)-PYRIMIDINONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various disease models.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-BENZYL-6-METHYL-2-[4-(4-METHYLPHENYL)PIPERAZINO]-4(3H)-PYRIMIDINONE involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the observed effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes, receptors, and signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
Indazole Derivatives: These compounds share a similar heterocyclic structure and exhibit various biological activities.
Benzimidazole Derivatives: These compounds also have a heterocyclic structure and are known for their medicinal properties.
Uniqueness
5-BENZYL-6-METHYL-2-[4-(4-METHYLPHENYL)PIPERAZINO]-4(3H)-PYRIMIDINONE is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C23H26N4O |
---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
5-benzyl-4-methyl-2-[4-(4-methylphenyl)piperazin-1-yl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C23H26N4O/c1-17-8-10-20(11-9-17)26-12-14-27(15-13-26)23-24-18(2)21(22(28)25-23)16-19-6-4-3-5-7-19/h3-11H,12-16H2,1-2H3,(H,24,25,28) |
InChI Key |
FSPXQIJCMMMDIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C3=NC(=C(C(=O)N3)CC4=CC=CC=C4)C |
Origin of Product |
United States |
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